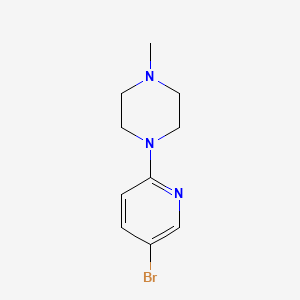

1-(5-Bromopyridin-2-yl)-4-methylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRHAZARKSZMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585952 | |

| Record name | 1-(5-Bromopyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-58-1 | |

| Record name | 1-(5-Bromopyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine (CAS 364794-58-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a detailed technical overview of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a heterocyclic building block of significant interest in medicinal chemistry. Possessing both a reactive bromopyridine moiety and a versatile N-methylpiperazine group, this compound serves as a crucial intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics. This document collates essential information on its synthesis, chemical properties, analytical characterization, and its role in drug discovery, offering a foundational resource for researchers in the field.

Core Chemical Identity and Properties

This compound is a substituted pyridinylpiperazine. The strategic placement of the bromine atom on the pyridine ring and the methyl group on the piperazine ring makes it a valuable synthon for introducing this specific scaffold into larger molecules.

| Property | Value | Source(s) |

| CAS Number | 364794-58-1 | [1] |

| Molecular Formula | C₁₀H₁₄BrN₃ | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| Appearance | Predicted: Solid | |

| Boiling Point | Predicted: 341.1 ± 42.0 °C at 760 mmHg | [2][3] |

| Density | Predicted: 1.406 ± 0.06 g/cm³ | [2] |

| SMILES | CN1CCN(CC1)c2ccc(Br)cn2 | [2] |

| InChI Key | QMRHAZARKSZMCF-UHFFFAOYSA-N | [2] |

Strategic Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Approach

The most logical and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the electronic properties of the pyridine ring, where the electronegative nitrogen atom activates the positions ortho and para to it for nucleophilic attack. The bromine at the 5-position further influences the electron distribution, while the halogen at the 2-position (typically chlorine or another bromine) serves as the leaving group.

The core transformation involves the displacement of a halide at the 2-position of a 5-bromopyridine derivative by the secondary amine of N-methylpiperazine.

Caption: General workflow for the SNAr synthesis.

Experimental Protocol: A Representative Synthesis

Materials:

-

2-Chloro-5-bromopyridine (1.0 eq)

-

1-Methylpiperazine (1.1 - 1.5 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (2.0 - 3.0 eq)

-

Acetonitrile or DMSO (solvent)

-

Standard glassware for reflux and work-up

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-bromopyridine.

-

Addition of Reagents: Add the solvent (e.g., acetonitrile), followed by 1-methylpiperazine and the base (e.g., DIPEA).

-

Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system, to yield this compound as a pure solid.

Analytical Characterization: A Spectroscopic Profile

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following data, while predicted based on the known spectral properties of its constituent parts, provides a strong reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~8.2 ppm (d, 1H): The proton at the 6-position of the pyridine ring, appearing as a doublet due to coupling with the proton at the 4-position.

-

δ ~7.5 ppm (dd, 1H): The proton at the 4-position, showing doublet of doublets splitting from coupling to protons at the 3 and 6-positions.

-

δ ~6.6 ppm (d, 1H): The proton at the 3-position, appearing as a doublet.

-

δ ~3.6 ppm (t, 4H): The four protons on the piperazine ring adjacent to the pyridine ring.

-

δ ~2.5 ppm (t, 4H): The four protons on the piperazine ring adjacent to the methyl group.

-

δ ~2.3 ppm (s, 3H): The three protons of the N-methyl group.

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~159 ppm: C2 of the pyridine ring (attached to the piperazine).

-

δ ~148 ppm: C6 of the pyridine ring.

-

δ ~140 ppm: C4 of the pyridine ring.

-

δ ~110 ppm: C5 of the pyridine ring (attached to Bromine).

-

δ ~108 ppm: C3 of the pyridine ring.

-

δ ~55 ppm: The two carbons of the piperazine ring adjacent to the methyl group.

-

δ ~46 ppm: The two carbons of the piperazine ring adjacent to the pyridine ring.

-

δ ~46 ppm: The carbon of the N-methyl group.

-

Mass Spectrometry (MS)

The mass spectrum should exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Electrospray Ionization (ESI-MS):

-

Expected [M+H]⁺ ions at m/z 256.0 and 258.0.

-

Caption: A typical analytical workflow for product verification.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of pharmacologically active molecules. The piperazine and pyridine scaffolds are prevalent in a vast number of FDA-approved drugs, particularly those targeting the central nervous system (CNS) and oncology pathways.

-

The 2-(4-methylpiperazin-1-yl)pyridine Scaffold: This moiety is a common feature in molecules designed to interact with various receptors and enzymes. The piperazine nitrogen provides a basic handle for salt formation, improving solubility and pharmacokinetic properties, while the pyridine ring can engage in various binding interactions, including hydrogen bonding and π-stacking.

-

The Bromine Handle for Further Functionalization: The bromine atom at the 5-position of the pyridine ring is not merely a substituent; it is a reactive handle for subsequent cross-coupling reactions. This allows for the introduction of additional complexity and the fine-tuning of a molecule's biological activity. Common transformations include:

-

Suzuki Coupling: To introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: To introduce alkynyl groups.

-

Buchwald-Hartwig Amination: To introduce further amino functionalities.

-

Cyanation: To introduce a nitrile group.

-

While direct biological activity data for this compound is scarce in the public domain, its structural similarity to intermediates used in the synthesis of kinase inhibitors and other targeted therapies suggests its primary role is as a precursor to more complex active pharmaceutical ingredients (APIs). For instance, related structures are key components in compounds investigated for their affinity to serotonin receptors (e.g., 5-HT₁A) and as inhibitors of various protein kinases.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture ingress. It is recommended to store it under an inert atmosphere if long-term stability is critical.

-

In Case of Exposure:

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water and seek immediate medical attention.

-

Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information.

Conclusion

This compound is a strategically designed chemical intermediate that holds significant value for the drug discovery and development community. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The presence of both the 2-(4-methylpiperazin-1-yl)pyridine scaffold and a reactive bromine handle provides medicinal chemists with a powerful tool for constructing novel and complex molecules with therapeutic potential. This guide serves as a foundational resource, providing the essential technical knowledge required to effectively utilize this compound in research and development endeavors.

References

- Gawalska, A., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-65.

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

- Acmec Biochemical. This compound.

- PMC (PubMed Central). (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.

- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Shanghai chamflyer chemicals Co., Ltd. This compound.

- PMC (PubMed Central). (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies.

Sources

- 1. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 5-bromo-2-(4-methylpiperazin-1-yl)pyridine (C10H14BrN3) [pubchemlite.lcsb.uni.lu]

- 4. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Due to the compound's nature as a specialized chemical intermediate, this document synthesizes information from analogous structures and established chemical principles to present a robust guide on its synthesis, characterization, and potential applications.

Core Molecular Attributes and Physicochemical Properties

This compound is a disubstituted pyridine derivative incorporating a 4-methylpiperazine moiety. This unique combination of a halogenated aromatic system and a saturated heterocycle makes it a valuable scaffold in medicinal chemistry. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the methylpiperazine group can influence solubility, basicity, and interactions with biological targets.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 364794-58-1 | [2][3] |

| Molecular Formula | C₁₀H₁₄BrN₃ | [3][4] |

| Molecular Weight | 256.14 g/mol | [3][4] |

| Appearance | Predicted: Off-white to yellow solid | General knowledge |

| Boiling Point | Predicted: ~341.1 °C | [5] |

| SMILES | CN1CCN(C2=NC=C(Br)C=C2)CC1 | [4] |

| InChIKey | QMRHAZARKSZMCF-UHFFFAOYSA-N | [4] |

Strategic Synthesis of this compound

The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a highly reliable and versatile method for the formation of the crucial carbon-nitrogen bond between the pyridine ring and the piperazine nitrogen.[2][6] An alternative, more classical approach involves a Nucleophilic Aromatic Substitution (SNAr) reaction.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is the method of choice for this transformation due to its high efficiency and broad functional group tolerance. The following protocol is adapted from established procedures for the synthesis of similar N-arylpiperazine compounds.[2]

Reaction Scheme:

Figure 1: General scheme for the Buchwald-Hartwig amination to synthesize this compound.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,5-dibromopyridine (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 eq), and a suitable phosphine ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.08 eq).

-

Reagent Addition: Add anhydrous toluene to the flask, followed by N-methylpiperazine (1.1 eq) and a strong base such as sodium tert-butoxide (NaOtBu; 1.4 eq).

-

Reaction Conditions: The reaction mixture is heated to approximately 100 °C and stirred vigorously for 12-24 hours.

-

Monitoring and Work-up: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the mixture is cooled to room temperature and quenched with water.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

While generally requiring more forcing conditions than palladium-catalyzed methods, SNAr can be a viable alternative. This reaction relies on the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing bromine atom, to facilitate nucleophilic attack by the piperazine.[5]

Reaction Scheme:

Figure 2: General scheme for the Nucleophilic Aromatic Substitution (SNAr) synthesis.

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, combine 2,5-dibromopyridine (1.0 eq) and N-methylpiperazine (2.0-3.0 eq). The use of excess amine can also serve as the base and solvent.

-

Reaction Conditions: Heat the mixture to a high temperature (typically >150 °C) for an extended period (24-48 hours).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (d, 1H, pyridine-H6), ~7.5 (dd, 1H, pyridine-H4), ~6.6 (d, 1H, pyridine-H3), ~3.5 (t, 4H, piperazine-CH₂), ~2.5 (t, 4H, piperazine-CH₂), ~2.3 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~160 (C-2), ~148 (C-6), ~140 (C-4), ~115 (C-5), ~108 (C-3), ~55 (piperazine-CH₂), ~46 (piperazine-CH₂), ~46 (N-CH₃) |

| Mass Spectrometry (ESI+) | m/z: 256.0 [M+H]⁺, 258.0 [M+H+2]⁺ (characteristic isotopic pattern for bromine) |

| Infrared (IR) | ν (cm⁻¹): ~2950-2800 (C-H stretch, aliphatic), ~1600-1450 (C=C and C=N stretch, aromatic), ~1100 (C-N stretch) |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] Its utility stems from the combination of the versatile bromopyridine unit and the pharmacologically significant piperazine moiety.

Role as a Key Building Block in Kinase Inhibitors

The bromopyridine core is a common feature in a multitude of kinase inhibitors.[9] The bromine atom serves as a convenient attachment point for various aryl and heteroaryl groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core structure to optimize interactions with the ATP-binding site of target kinases.[9] The 4-methylpiperazine group often enhances aqueous solubility and can form crucial interactions with the solvent-exposed regions of the kinase. A notable example is its incorporation into complex molecules targeting various protein kinases.

Figure 3: Workflow illustrating the use of the core scaffold in kinase inhibitor development.

Utility in Fragment-Based Drug Design (FBDD)

With a molecular weight of 256.14 g/mol , this compound fits within the general criteria for a molecular fragment. In FBDD, small, low-complexity molecules are screened for weak binding to a biological target. Hits from such screens can then be elaborated or linked together to generate more potent lead compounds. The defined vectors for chemical modification (the bromine atom and the potential for N-dealkylation/functionalization of the piperazine) make this compound an attractive starting point for FBDD campaigns.

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its synthesis is readily achievable through well-established and robust methodologies like the Buchwald-Hartwig amination. The presence of a reactive bromine handle and the pharmacologically relevant methylpiperazine moiety makes it an ideal scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its synthesis, characterization, and strategic applications, empowering researchers to leverage this important chemical entity in their research and development endeavors.

References

- Benchchem. (2025). A Comparative Guide to the Bioactivity of 1-(5-Bromopyridin-2-yl)piperidin-4-ol Derivatives and Related Scaffolds.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- PubChem. (n.d.). 5-bromo-2-(4-methylpiperazin-1-yl)pyridine.

- Benchchem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

- PubMed. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands.

- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. (n.d.). US2606906A - 1-(2-pyridyl) piperazine and process of preparing same.

- MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.

- PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.

- Journal of Medicinal Chemistry. (2022). Scaffold Hopping in Drug Discovery.

- Benchchem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.

- MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.

- Semantic Scholar. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

- PubMed. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl].

- PubMed. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review.

- PubMed. (2023). Molecular medicinal insights into scaffold hopping-based drug discovery success.

- MDPI. (2018). Concepts and Core Principles of Fragment-Based Drug Design.

- Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective.

- PubMed. (2012). N-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

- PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- PubMed. (2024). The medicinal chemistry of piperazines: A review.

- PubMed Central. (2025). Fragment-based drug discovery: A graphical review.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 364794-58-1|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 5-bromo-2-(4-methylpiperazin-1-yl)pyridine (C10H14BrN3) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis - chemicalbook [chemicalbook.com]

- 6. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine as a TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Therapeutic Potential of Targeting the Cold-Sensing Ion Channel TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a critical molecular sensor in the mammalian peripheral nervous system responsible for detecting cold temperatures and responding to cooling agents like menthol.[1][2] As a non-selective cation channel, its activation leads to an influx of ions, primarily calcium, which in turn generates an electrical signal perceived by the brain as a cold sensation.[1] TRPM8 is predominantly expressed in a subpopulation of sensory neurons.[3]

Beyond its physiological role in thermosensation, there is a growing body of evidence implicating TRPM8 in various pathological conditions.[1][4] Dysregulation of TRPM8 has been linked to the cold hypersensitivity experienced in certain types of neuropathic pain, as well as in patients undergoing chemotherapy.[1][4] Consequently, the development of potent and selective TRPM8 antagonists has become a promising avenue for therapeutic intervention in chronic pain and other disorders.[1][3] This guide explores the hypothesized mechanism of action of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a compound bearing structural motifs common to known TRPM8 antagonists.

Core Directive: A Hypothesized Mechanism of Action for this compound

While direct and extensive studies on this compound are not widely published, its chemical structure, featuring a substituted pyridine ring linked to a piperazine moiety, is a recurring motif in a number of developed TRPM8 antagonists. Based on this structural analogy and the well-established pharmacology of related compounds, it is hypothesized that This compound functions as a TRPM8 antagonist.

This antagonism is likely achieved through direct binding to the TRPM8 channel, which in turn prevents the conformational changes necessary for channel opening in response to stimuli such as cold temperatures or chemical agonists like menthol and icilin.[1] By blocking the influx of cations, the compound would effectively inhibit the generation of action potentials in sensory neurons, thereby mitigating the sensation of cold and cold-related pain.

The piperazine scaffold is a common feature in a multitude of biologically active compounds, known to interact with a variety of receptors and enzymes.[5][6][7][8][9][10][11] The N-methylpiperazine group, in particular, can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7] The bromopyridine component contributes to the electrophilic character of the molecule, potentially facilitating interactions with biological targets.[5]

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound as a TRPM8 antagonist.

Caption: A streamlined workflow for the preclinical assessment of a novel TRPM8 antagonist.

Data Presentation: Expected Outcomes

While specific data for this compound is not available, the following tables illustrate the types of quantitative data that would be generated from the aforementioned experiments.

Table 1: In Vitro Activity Profile

| Assay | Agonist | Species | IC50 (nM) |

| Calcium Microfluorimetry | Menthol | Human | Value |

| Icilin | Human | Value | |

| Whole-Cell Patch-Clamp | Menthol | Human | Value |

Table 2: In Vivo Pharmacodynamic and Efficacy Data

| Model | Endpoint | Route of Admin. | ED50 (mg/kg) |

| Icilin-Induced WDS | Reduction in shakes | Oral | Value |

| Neuropathic Pain | Reversal of cold allodynia | Oral | Value |

Conclusion and Future Directions

Based on its structural characteristics and the established pharmacology of related compounds, this compound is strongly hypothesized to act as a TRPM8 antagonist. This proposed mechanism of action positions the compound as a potential candidate for the development of novel therapeutics for conditions involving cold hypersensitivity and chronic pain.

To rigorously validate this hypothesis, the experimental protocols outlined in this guide provide a clear path forward. Successful characterization of its in vitro and in vivo activity, along with favorable pharmacokinetic properties, would be critical next steps in the drug development process. Further research could also explore the structure-activity relationships of this chemical scaffold to optimize potency, selectivity, and drug-like properties. The continued investigation of TRPM8 antagonists like this compound holds significant promise for addressing unmet medical needs in pain management and beyond.

References

- Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. (n.d.). ACS Publications.

- Fused piperidines as a novel class of potent and orally available transient receptor potential melastatin type 8 (TRPM8) antagonists. (n.d.). PubMed.

- Representative examples of newly described families of TRPM8 antagonists. (n.d.). ResearchGate.

- N-[(2s)-1-[4-(5-Bromopyridin-2-Yl)piperazin-1-Yl]sulfonyl-5-Pyrimidin-2-Yl-Pentan-2-Yl]-N-Hydroxy-Methanamide. (n.d.). PubChem.

- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023-09-30). IJPPR.

- Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. (n.d.). ACS Publications.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.

- Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. (2017-09-07). PubMed Central.

- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). MDPI.

- Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (n.d.). PubMed.

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024-03-13). PubMed Central.

- (PDF) Synthesis, Biological Evaluation and Molecular. (n.d.). Amanote Research.

- Synthesis and pharmacological activity of 5-substituted 2-(N,N-dialkylaminoethyl)amino- and 2-N-methylpiperazinyl-1,3,4-thiadiazoles. (n.d.). PubMed.

- Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][2][5]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (n.d.). PubMed.

- (PDF) Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2025-10-16). ResearchGate.

- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (n.d.). PubMed.

- The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. (n.d.). PubMed.

- 5-bromo-2-(4-methylpiperazin-1-yl)pyridine. (n.d.). PubChemLite.

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023-01-12). MDPI.

Sources

- 1. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fused piperidines as a novel class of potent and orally available transient receptor potential melastatin type 8 (TRPM8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine | 2549028-29-5 [smolecule.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]

- 8. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological activity of 5-substituted 2-(N,N-dialkylaminoethyl)amino- and 2-N-methylpiperazinyl-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(5-Bromopyridin-2-yl)-4-methylpiperazine molecular formula C10H14BrN3

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine (C₁₀H₁₄BrN₃): Synthesis, Characterization, and Medicinal Chemistry Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in contemporary drug discovery. We will delve into its synthesis, structural elucidation, physicochemical properties, and its potential as a valuable scaffold in medicinal chemistry. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-tested insights.

Introduction and Significance

This compound belongs to a class of compounds that feature a substituted pyridine ring linked to a piperazine moiety. This structural motif is a cornerstone in modern medicinal chemistry. The pyridine ring acts as a versatile pharmacophore, capable of engaging in various biological interactions, while the piperazine group often enhances solubility and can be functionalized to modulate pharmacokinetic properties. The presence of a bromine atom on the pyridine ring is particularly strategic; it serves as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.

Compounds incorporating brominated pyridine and piperazine structures are frequently investigated for their potential to modulate the activity of key biological targets, including kinases and G-protein coupled receptors (GPCRs) like serotonin receptors.[1][2] Their utility has been explored in therapeutic areas such as oncology and neurology, making this compound a molecule of high interest for the development of novel therapeutics.[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrN₃ | [3] |

| Molecular Weight | 256.14 g/mol | [3] |

| CAS Number | 364794-58-1 | [3] |

| Monoisotopic Mass | 255.03711 Da | [4] |

| Boiling Point (Predicted) | 341.1 ± 42.0 °C | [5] |

| Density (Predicted) | 1.406 ± 0.06 g/cm³ | [5] |

| XLogP3 (Predicted) | 1.8 | [4] |

| SMILES | CN1CCN(C2=NC=C(Br)C=C2)CC1 | [3] |

These predicted values suggest a compound with moderate lipophilicity and a boiling point suitable for standard laboratory purification techniques.

Structural Diagram

The chemical structure of this compound is depicted below.

Caption: 2D Structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This well-established method is reliable and scalable for laboratory purposes. The causality behind this choice lies in the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack by the presence of a good leaving group (e.g., a halogen) at the 2-position.

Proposed Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methodologies for similar transformations.[2][6]

-

Reaction Setup: To a round-bottom flask, add 2,5-dibromopyridine (1.0 eq), 1-methylpiperazine (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the flask under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent is critical as it must solubilize the reactants and facilitate the SₙAr reaction.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine to remove residual water-soluble impurities, dried over anhydrous sodium sulfate, and filtered.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Detailed Experimental Protocol: Purification

-

Method Selection: The crude product is typically purified by flash column chromatography on silica gel. This technique is chosen for its efficiency in separating the desired product from unreacted starting materials and by-products.

-

Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly employed as the mobile phase. The optimal solvent system should be determined by TLC analysis.

-

Fraction Collection: The fractions are collected and analyzed by TLC. Those containing the pure product are combined.

-

Final Step: The solvent from the combined pure fractions is removed under reduced pressure to afford this compound as a solid or oil.

Structural Characterization and Validation

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the piperazine ring, and the methyl protons. Chemical shifts and coupling constants will be characteristic of the structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, piperazine carbons, and the methyl carbon. |

| Mass Spec (LC-MS) | A molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ at m/z 256.0444).[4] This confirms the molecular weight and formula. |

| Purity (HPLC) | A single major peak, indicating the purity of the compound (typically >95% for research use). |

The combination of these techniques provides a self-validating system, ensuring the structural integrity and purity of the final compound before its use in further applications.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a privileged structure in drug discovery due to its favorable properties and synthetic tractability.

Potential Biological Targets

-

Kinase Inhibition: The pyridine and piperazine moieties are common features in many kinase inhibitors. The compound could be explored for its ability to inhibit specific kinases involved in cell signaling pathways related to cancer.[1]

-

GPCR Modulation: Piperazine derivatives are well-known ligands for various GPCRs. Specifically, this scaffold has been investigated for affinity to serotonin receptors, such as the 5-HT₁ₐ receptor, which is a target for treating anxiety and depression.[2]

Role as a Building Block

The true power of this molecule lies in its utility as an intermediate for further chemical synthesis. The bromine atom is a versatile functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid diversification of the core structure, enabling the exploration of structure-activity relationships (SAR).

Caption: Diversification potential via cross-coupling reactions.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data for structurally related compounds.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[7]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

-

-

Storage: Store in a cool, dry place in a tightly sealed container.[3] Recommended storage is often at 2-8°C to ensure long-term stability.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a compound with significant potential in the field of drug discovery and medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of a bromine atom, makes it an exceptionally valuable building block for creating diverse libraries of novel compounds. Its structural similarity to known biologically active molecules suggests its potential as a scaffold for developing new therapeutics, particularly in the areas of oncology and neurology. This guide has provided a comprehensive technical overview to support researchers in the synthesis, characterization, and application of this important chemical entity.

References

- Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET.

- PubChemLite. (n.d.). 5-bromo-2-(4-methylpiperazin-1-yl)pyridine.

- Chojnacka, K., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-65.

- PubChem. (n.d.). N-[(2s)-1-[4-(5-Bromopyridin-2-Yl)piperazin-1-Yl]sulfonyl-5-Pyrimidin-2-Yl-Pentan-2-Yl]-N-Hydroxy-Methanamide.

- Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.

- PubChem. (n.d.). 5'-Bromo-4-methyl-2,2'-bipyridine.

Sources

- 1. Buy 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine | 2549028-29-5 [smolecule.com]

- 2. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 364794-58-1|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 5-bromo-2-(4-methylpiperazin-1-yl)pyridine (C10H14BrN3) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

1-(5-Bromopyridin-2-yl)-4-methylpiperazine IUPAC name

An In-depth Technical Guide: 1-(5-Bromopyridin-2-yl)-4-methylpiperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its physicochemical properties, provides a detailed, field-tested protocol for its synthesis and purification, and outlines robust methods for its structural characterization. Furthermore, this guide explores the compound's strategic importance as a versatile building block in the discovery of novel therapeutics, particularly for central nervous system (CNS) disorders, oncology, and metabolic diseases. Safety protocols for handling, storage, and disposal are also detailed to ensure best laboratory practices. This document serves as a critical resource for researchers leveraging this scaffold in drug development programs.

Introduction: The Strategic Value of Heterocyclic Scaffolds

The Preeminence of Pyridine and Piperazine Moieties in Drug Design

The pyridine ring, a bioisostere of benzene, is a fundamental scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding via its nitrogen atom, modulate compound polarity, and improve metabolic stability. Similarly, the piperazine moiety is a ubiquitous structural alert in CNS-active drugs.[1] Its basic nitrogen atoms are often protonated at physiological pH, enhancing aqueous solubility and allowing for critical interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels. The fusion of these two pharmacophores, as seen in this compound, creates a privileged scaffold for library synthesis and lead optimization.

Overview of this compound: A Versatile Chemical Intermediate

This compound (CAS No. 364794-58-1) is a disubstituted piperazine derivative that serves as a high-value starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[2] The bromine atom on the pyridine ring provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse functional groups to explore the chemical space around the core. The 2-position linkage to the piperazine is a common motif in drugs targeting serotonin and dopamine receptors, while the N-methyl group on the piperazine can influence receptor subtype selectivity and pharmacokinetic properties.[3]

Physicochemical Properties and Specifications

The fundamental properties of this compound are critical for its application in synthesis and formulation.

| Property | Value | Source |

| IUPAC Name | 1-(5-bromo-2-pyridinyl)-4-methylpiperazine | PubChem |

| CAS Number | 364794-58-1 | BLDpharm[2] |

| Molecular Formula | C₁₀H₁₄BrN₃ | BLDpharm[2] |

| Molecular Weight | 256.14 g/mol | BLDpharm[2] |

| Appearance | Light yellow solid (predicted) | Fisher Scientific[4] |

| Boiling Point | 341.1 ± 42.0 °C (Predicted) | ECHEMI[5][6] |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | ECHEMI[5][6] |

| SMILES | CN1CCN(C2=NC=C(Br)C=C2)CC1 | BLDpharm[2] |

Synthesis and Purification

Retrosynthetic Analysis and Strategic Rationale

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The strategy involves the displacement of a suitable leaving group (typically a halide) from the 2-position of the 5-bromopyridine ring by the secondary amine of 1-methylpiperazine. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack, making this a favorable and widely adopted strategy for constructing such linkages.

Detailed Experimental Protocol

This protocol is based on established methodologies for analogous SₙAr reactions on pyridine rings.

Materials:

-

2,5-Dibromopyridine (1.0 eq)

-

1-Methylpiperazine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,5-dibromopyridine, anhydrous acetonitrile, and 1-methylpiperazine.

-

Base Addition: Add powdered potassium carbonate to the mixture. The base is crucial as it acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

-

Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Extraction: Redissolve the crude residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude this compound.[8]

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the final product as a pure solid.

Synthesis Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. 364794-58-1|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

The Ascendant Trajectory of Bromopyridinyl-Piperazine Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – January 27, 2024 – In the intricate landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has illuminated the significant potential of heterocyclic compounds. Among these, the bromopyridinyl-piperazine scaffold has emerged as a cornerstone for the development of a new generation of pharmaceuticals, particularly for complex central nervous system (CNS) disorders. This technical guide offers an in-depth exploration of the synthesis, pharmacological intricacies, and burgeoning therapeutic applications of these derivatives, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Significance of the Bromopyridinyl-Piperazine Core

The piperazine ring is a well-established pharmacophore, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] Its disubstituted nature allows for the precise spatial orientation of pharmacophoric groups, enabling fine-tuning of receptor interactions.[2] The introduction of a pyridinyl moiety, particularly a bromopyridinyl group, imparts a unique electronic and steric profile. The electronegative bromine atom can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule, while the pyridine nitrogen introduces a key site for polar interactions. This combination has proven particularly fruitful in the design of ligands for a range of G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors, which are pivotal in the pathophysiology of numerous neurological and psychiatric conditions.[3]

Synthetic Pathways: Constructing the Bromopyridinyl-Piperazine Scaffold

The synthesis of bromopyridinyl-piperazine derivatives is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions, leveraging the electron-deficient nature of the bromopyridine ring. The general synthetic strategy involves the coupling of a substituted piperazine with a suitable bromopyridine precursor.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

A common and efficient method for the synthesis of 1-(bromopyridin-yl)piperazines involves the direct reaction of a piperazine derivative with a commercially available di-halogenated pyridine, such as 2,5-dibromopyridine or 2-chloro-5-bromopyridine.

Experimental Protocol: Synthesis of 1-(5-Bromopyridin-2-yl)piperazine

-

Reaction Setup: To a solution of piperazine (2.0 equivalents) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or acetonitrile, add 2,5-dibromopyridine (1.0 equivalent).

-

Base: The excess piperazine often serves as the base to quench the hydrobromic acid byproduct. Alternatively, an inorganic base like potassium carbonate (K2CO3) can be added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 12 to 48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 1-(5-bromopyridin-2-yl)piperazine. A similar protocol has been described for the synthesis of related pyridinylpiperazine derivatives.[4]

The following diagram illustrates the general workflow for the synthesis and subsequent functionalization of bromopyridinyl-piperazine derivatives.

Pharmacological Profile: Targeting Key Receptors in the CNS

Bromopyridinyl-piperazine derivatives have demonstrated significant affinity and selectivity for a range of CNS receptors, most notably dopamine and serotonin receptors. This multi-target engagement is a highly sought-after characteristic in the development of treatments for complex neuropsychiatric disorders.

Dopamine Receptor Antagonism

A significant body of research has focused on arylpiperazine derivatives as antagonists of dopamine D2 and D3 receptors.[5][6] High affinity for these receptors is a hallmark of many antipsychotic medications. The bromopyridinyl-piperazine scaffold has been explored as a means to achieve potent and selective D3 receptor antagonism, which is hypothesized to offer therapeutic benefits for conditions like schizophrenia and substance use disorders with a reduced risk of the extrapyramidal side effects associated with D2 receptor blockade.[7]

Serotonin Receptor Modulation

The interaction of arylpiperazine derivatives with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, is well-documented.[8][9] Many antidepressant and anxiolytic drugs feature an arylpiperazine moiety that contributes to their mechanism of action.[3] Bromopyridinyl-piperazine derivatives have been investigated as potent 5-HT1A receptor ligands, with some compounds exhibiting sub-nanomolar affinity.[9] Modulation of these receptors is a key strategy in the treatment of depression, anxiety, and other mood disorders.

The following table summarizes the binding affinities of representative arylpiperazine derivatives, including those with halogenated phenyl rings which serve as close analogs to the bromopyridinyl scaffold, for key CNS receptors.

| Compound Reference | Scaffold | Target Receptor | Binding Affinity (Ki, nM) |

| Compound 4 [9] | 3-Bromophenylpiperazine | 5-HT1A | 0.78 |

| Compound 7 [9] | 2-Chlorophenylpiperazine | 5-HT1A | 0.57 |

| Analog of R-VK4-116[7] | Phenylpiperazine | Dopamine D3 | High Affinity |

| Analog of SB-277011A[5] | Phenylpiperazine | Dopamine D3 | High Affinity |

This table is a compilation of data from multiple sources to illustrate the typical high affinities observed for this class of compounds.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The pharmacological activity of bromopyridinyl-piperazine derivatives is exquisitely sensitive to their structural modifications. Understanding these structure-activity relationships is paramount for the rational design of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

A crucial aspect of the SAR for this class of compounds is the nature and position of substituents on both the pyridinyl and piperazine rings. The position of the bromine atom on the pyridine ring, for instance, can significantly influence receptor affinity and selectivity. Furthermore, the substituent on the second nitrogen of the piperazine ring is a key determinant of the overall pharmacological profile. This substituent can be varied to introduce additional pharmacophoric elements that interact with specific subpockets of the target receptor.

The following diagram illustrates the key pharmacophoric features of a bromopyridinyl-piperazine derivative and their influence on receptor binding.

Therapeutic Potential: Charting the Course for Future Treatments

The unique pharmacological profile of bromopyridinyl-piperazine derivatives positions them as promising candidates for the treatment of a spectrum of CNS disorders. Their ability to modulate both dopaminergic and serotonergic systems offers the potential for multifaceted therapeutic effects.

Current research is actively exploring their application in:

-

Schizophrenia: By selectively targeting D3 receptors, these compounds may offer an improved side-effect profile compared to existing antipsychotics.[5][6]

-

Depression and Anxiety: Potent 5-HT1A receptor agonism is a well-established mechanism for antidepressant and anxiolytic effects.[3][9]

-

Neurodegenerative Diseases: Emerging evidence suggests that modulation of serotonergic and dopaminergic pathways may have neuroprotective effects, opening avenues for their investigation in conditions like Alzheimer's and Parkinson's disease.

Conclusion: A Scaffold of Significant Promise

Bromopyridinyl-piperazine derivatives represent a versatile and highly promising scaffold in the ongoing quest for novel therapeutics for CNS disorders. Their synthetic accessibility, coupled with their rich and tunable pharmacology, provides a fertile ground for the discovery of next-generation drugs. The continued exploration of their structure-activity relationships and in-vivo efficacy will undoubtedly pave the way for their translation into clinically effective treatments for some of the most challenging neurological and psychiatric conditions.

References

- Cook, A. M., et al. (Year).

- Szczepańska, K., et al. (Year). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.

- Brito, T. C., et al. (Year). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PharmacologyOnLine.

- Micheli, F., et al. (Year).

- Di Pietro, O., et al. (Year). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Khan, K. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central.

- Abdel-Magid, A. F., et al. (Year). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed.

- Lacivita, E., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.

- Bożebski, P., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar.

- Newman, A. H., et al. (Year). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. PubMed Central.

- Newman, A. H., et al. (2023). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. PubMed.

- Thriveni, K. S., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.

- Roth, B. L., et al. (2018). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. UTMB Research Experts.

- Roth, B. L., et al. (2018). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. PubMed.

- Pae, A. N., et al. (Year). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PMC - NIH.

- de Oliveira, M. F., et al. (Year). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Wozniak, B., et al. (Year).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine: Discovery, Synthesis, and Applications in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a key heterocyclic building block in contemporary medicinal chemistry. Initially emerging from the pursuit of novel epigenetic modulators, this compound has become a valuable intermediate in the synthesis of highly specific enzyme inhibitors. We will detail its first likely appearance in the patent literature, provide established and theoretical synthetic protocols, and discuss its pivotal role in the development of targeted therapeutics, particularly in the field of oncology. This document serves as a technical resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Emergence of a Privileged Scaffold

The pyridinylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of clinically successful drugs across various therapeutic areas. The unique physicochemical properties imparted by this structural motif—including aqueous solubility, metabolic stability, and the ability to engage in specific hydrogen bonding interactions—make it a highly sought-after component in drug design. This compound (CAS No. 364794-58-1) represents a strategically functionalized example of this class of compounds. The presence of a bromine atom on the pyridine ring offers a versatile handle for further chemical elaboration through various cross-coupling reactions, while the N-methylpiperazine group can influence solubility and receptor interactions. This guide will trace the origins of this specific molecule, from its likely inception as a synthetic intermediate to its role in the creation of sophisticated drug candidates.

Discovery and Historical Context: A Key Intermediate in the Development of EZH2 Inhibitors

The discovery of this compound is intrinsically linked to the intensive research and development efforts in the field of epigenetics, specifically the targeting of histone methyltransferases. While a singular "discovery" paper in the traditional sense is not apparent, the compound's first detailed public appearance is likely within the patent literature related to the synthesis of Enhancer of Zeste Homolog 2 (EZH2) inhibitors.

The patent application WO/2013/033037 , filed by Epizyme, Inc., stands as a seminal document in this context. This patent discloses a series of potent and selective EZH2 inhibitors for the treatment of cancers. Within the extensive synthetic schemes detailed in this document, this compound emerges as a crucial intermediate for the construction of more complex bioactive molecules. Its synthesis is a necessary precursor step to enable the subsequent elaboration of the pyridine core into the final drug candidates.

The development of EZH2 inhibitors marked a significant milestone in cancer therapy, and the availability of versatile building blocks like this compound was instrumental in the rapid exploration of the structure-activity relationships (SAR) of this new class of drugs.

Synthesis and Characterization

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry. The electron-deficient nature of the pyridine ring, further activated by the presence of a good leaving group, facilitates the displacement by a nucleophile.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound involves the reaction of a dihalopyridine with N-methylpiperazine.

Reaction Scheme:

A general synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2,5-dibromopyridine in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN), is added N-methylpiperazine.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is added to scavenge the hydrobromic acid byproduct.

-

Reaction Conditions: The reaction mixture is heated, typically in the range of 80-120 °C, and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure solid.

Causality in Experimental Choices:

-

Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the reactants and to allow for the higher temperatures often required for SNAr reactions on heteroaromatic systems.

-

Base: The choice of a non-nucleophilic base is critical to prevent competition with the N-methylpiperazine nucleophile.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy for the disruption of the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate.

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

While SNAr is the most common approach, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative route, particularly when milder reaction conditions are desired or when dealing with less reactive aryl halides.[1]

Reaction Scheme:

The role of the title compound in EZH2 inhibitor synthesis.

Conclusion

This compound, while not a therapeutic agent itself, represents a critical and enabling molecule in the modern drug discovery landscape. Its history is intertwined with the development of targeted therapies for cancer, and its straightforward synthesis and versatile reactivity ensure its continued importance as a building block for medicinal chemists. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering valuable insights for researchers working at the forefront of pharmaceutical innovation.

References

- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

- Gagnon, A., & Besterman, J. M. (2013). Pyrazolopyridine and indazoles as histone lysine methyltransferase EZH2 inhibitors. (WO/2013/033037). World Intellectual Property Organization.

Sources

Foreword: The Ubiquity and Utility of the N-Methylpiperazine Scaffold

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Methylpiperazine Compounds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic classes, earning them the designation of "privileged structures."[1][2][3][4] The N-methylpiperazine ring is a quintessential example of such a scaffold. Its prevalence in over 100 FDA-approved drugs is not a matter of coincidence but a direct consequence of its unique combination of physicochemical properties that medicinal chemists have expertly leveraged to overcome complex pharmacological challenges.[5][6] This six-membered diamine heterocycle, with its characteristic N-methyl group, offers a masterful balance of aqueous solubility, metabolic stability, and synthetic tractability, making it an invaluable tool in drug design.[7][8]

This guide eschews a conventional, rigid format. Instead, it is structured to provide a causal, field-proven narrative on the structure-activity relationship (SAR) of N-methylpiperazine compounds. We will dissect the core scaffold, explore how modifications at each position dictate biological outcomes, and provide actionable experimental workflows. Our objective is to move beyond a simple catalog of derivatives and delve into the strategic thinking that underpins the successful deployment of this remarkable pharmacophore.

The N-Methylpiperazine Core: A Physicochemical and Pharmacodynamic Hub

The power of the N-methylpiperazine moiety lies in its inherent properties, which can be finely tuned to optimize a drug candidate's profile.

-

Basicity and Solubility: The two nitrogen atoms, typically with pKa values in the ranges of ~5.5-6.0 and ~9.0-9.8, allow the ring to be protonated at physiological pH. This basicity is a key driver of aqueous solubility, a critical factor for oral bioavailability and formulation. The N-methyl group, compared to an unsubstituted piperazine's N-H, slightly increases lipophilicity, which can be crucial for balancing solubility with membrane permeability.[9]

-

Pharmacokinetic Influence: The piperazine ring is generally robust to metabolic degradation. The N-methyl group itself can be a site for N-demethylation by cytochrome P450 enzymes, which can be a predictable metabolic pathway. The overall polarity of the scaffold helps to limit interactions with plasma proteins and can influence the volume of distribution.[10]

-

Target Engagement: The nitrogen atoms can act as hydrogen bond acceptors, while a protonated piperazinium ion can form crucial ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a target's active site.[11] The chair conformation of the ring provides a rigid, three-dimensional scaffold that can position substituents in precise vectors for optimal target engagement.

Decoding the Structure-Activity Relationship: Key Modification Points

The true versatility of the N-methylpiperazine scaffold is revealed when examining its points of diversification. The SAR is best understood by analyzing modifications at its three key positions: the N1-substituent, the N4-methyl group, and the ring carbons.

The N1-Position: The Primary Vector for Activity and Selectivity

The vast majority of N-methylpiperazine-containing drugs feature diversification at the N1 nitrogen (the one without the methyl group). This position typically connects the piperazine core to a larger, often aromatic or heteroaromatic, moiety that is essential for primary target recognition.

A prime example can be found in the development of c-Jun N-terminal kinase (JNK) inhibitors. Starting from a high-throughput screening hit, researchers explored a series of piperazine amides.[12][13][14] The SAR investigation clearly demonstrated the importance of the N1-substituent.

-

Simple Alkyl Substitutions: Replacing the original N1-substituent with an unprotected piperazine (H) led to a 10-fold drop in potency.[12]

-

Aromatic and Extended Chains: Attaching various acid chlorides to the N1 nitrogen allowed for a systematic exploration of this chemical space. The nature of the aromatic ring and its substituents directly modulated the inhibitory activity against JNK isoforms.[12][13]

This principle holds true across therapeutic areas. In antipsychotics like Clozapine and Olanzapine, the N1-position connects the N-methylpiperazine to a complex tricyclic or heterocyclic system responsible for binding to dopamine and serotonin receptors.[9][15][16][17] In the anticancer drug Imatinib, it links to a pyrimidinyl-aniline pharmacophore that targets the ATP-binding site of the Bcr-Abl kinase.[18]

The N4-Methyl Group: A Subtle but Critical Modulator

While N1 is the primary driver of what the molecule targets, the N4-methyl group is a critical modulator of how well it performs, influencing potency, selectivity, and pharmacokinetics.

-

Potency and Selectivity: In a series of N-methylpiperazine chalcones designed as potential treatments for neurodegenerative diseases, the inclusion of the N-methyl group was pivotal.[9] While the parent piperazine compounds showed some activity against monoamine oxidase B (MAO-B), the addition of the methyl group significantly enhanced inhibitory potency against acetylcholinesterase (AChE).[9] For instance, 4-methylpiperazine chalcone 2b had an AChE IC50 of 2.26 µM, whereas its desmethyl analog was significantly less potent.[9] This demonstrates that the "small bulky methyl group" can introduce new, favorable interactions with a secondary target.[9]

-